molecular formula C9H15NS B14456156 Thiazolidine, 2-methyl-2-(4-pentynyl)- CAS No. 75606-56-3

Thiazolidine, 2-methyl-2-(4-pentynyl)-

Cat. No.: B14456156
CAS No.: 75606-56-3
M. Wt: 169.29 g/mol
InChI Key: UMXBPUMDAXXPNW-UHFFFAOYSA-N
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Description

Thiazolidine, 2-methyl-2-(4-pentynyl)- is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine, 2-methyl-2-(4-pentynyl)- typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF). This reaction yields the desired thiazolidine derivative . Other synthetic approaches include multicomponent reactions, click reactions, and green chemistry techniques that aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often utilize green synthesis techniques, such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis. These methods are designed to be eco-friendly, cost-effective, and efficient, providing high yields and cleaner reaction profiles .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 2-methyl-2-(4-pentynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, 1,2-aminothiols, and various catalysts. For example, the reaction between 1,2-aminothiols and aldehydes under physiological conditions can produce stable thiazolidine products without the need for a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction between a Schiff base and thioglycolic acid can yield bis spiro[(5-methylindoline3,2-(4 H) thiazolidine)-2,40(1H)-dione]1,10-biphenyl, which has been scrutinized for its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiazolidine, 2-methyl-2-(4-pentynyl)- include:

Uniqueness

Thiazolidine, 2-methyl-2-(4-pentynyl)- is unique due to its specific structural features and the presence of a pentynyl group, which can influence its chemical reactivity and biological activity. This compound’s diverse range of applications in chemistry, biology, medicine, and industry further highlights its uniqueness and potential for future research and development .

Properties

CAS No.

75606-56-3

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-2-pent-4-ynyl-1,3-thiazolidine

InChI

InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h1,10H,4-8H2,2H3

InChI Key

UMXBPUMDAXXPNW-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)CCCC#C

Origin of Product

United States

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